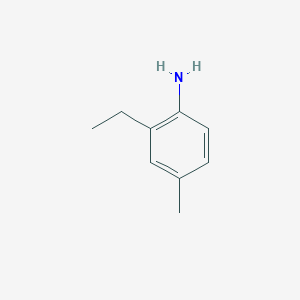

2-Ethyl-4-MethylAniline

Description

Properties

IUPAC Name |

2-ethyl-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEKNMMRSUEYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593422 | |

| Record name | 2-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-07-8 | |

| Record name | 2-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Ethyl-4-methylaniline (CAS: 24544-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylaniline is a substituted aromatic amine with the CAS number 24544-07-8. As a member of the aniline (B41778) family, it holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Substituted anilines are a well-established class of intermediates in medicinal chemistry, known to be precursors for a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound, compiled from available chemical data sources. It also touches upon the biological activities of structurally similar compounds to suggest potential areas of investigation.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed and experimental data. It is important to note that some experimental values are for isomeric compounds and should be considered as estimations for this compound.

Table 1: Identification and General Properties

| Property | Value | Source |

| CAS Number | 24544-07-8 | [2][3] |

| Molecular Formula | C₉H₁₃N | [2][3][4] |

| Molecular Weight | 135.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C)N | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 135.104799419 | [2][4] |

| Topological Polar Surface Area | 26.0 Ų | [4] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 101 | [2] |

Table 3: Experimental Physical Properties (Data for Isomers)

| Property | Value | Compound | Source |

| Melting Point | -12 to -7 °C | 2,6-diethyl-4-methylaniline | [5] |

| Boiling Point | 229.4 ± 9.0 °C at 760 Torr | 2,6-diethyl-4-methylaniline | [5] |

| Density | 0.96 g/cm³ at 20 °C | 2,6-diethyl-4-methylaniline | [5] |

| Solubility in Water | 0.57 g/L at 20 °C | 2,6-diethyl-4-methylaniline | [5] |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthesis route for this compound involves the catalytic hydrogenation of 1-ethyl-2-methyl-4-nitrobenzene.

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol (General Procedure for Aniline Synthesis via Nitro Reduction)

The following is a generalized protocol based on common laboratory practices for the reduction of nitroaromatics.[2]

-

Reaction Setup: In a hydrogenation vessel, dissolve the starting material, 1-ethyl-2-methyl-4-nitrobenzene, in a suitable solvent such as ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature (20-24 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound. A reference yield for a similar synthesis has been reported to be around 88.0%.[2]

Analytical Characterization

A combination of chromatographic and spectroscopic methods is essential for the characterization and purity assessment of the synthesized this compound.

Table 4: Analytical Methodologies

| Technique | Purpose | General Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Column: DB-1MS or similar non-polar capillary column.Injector Temp: ~250 °COven Program: Temperature gradient (e.g., 60 °C to 280 °C).MS Scan Range: 40-450 amu. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Column: C18 reverse-phase column.Mobile Phase: Gradient of acetonitrile (B52724) and water.Detection: UV at ~254 nm. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Neat liquid or as a solution. Expected peaks for N-H and aromatic C-H stretches. |

Safety and Handling

General Safety Precautions

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]

-

Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards of Substituted Anilines

Aniline and its derivatives can be toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[5] Some anilines are suspected carcinogens.[5]

Biological Activity and Potential Applications

There is no specific research available on the biological activities or signaling pathways of this compound. However, studies on other substituted anilines have shown a wide range of pharmacological activities, suggesting potential avenues for investigation for this compound.

-

Potassium Channel Activation: Some substituted benzanilides have been identified as potent potassium channel activators, leading to vasodilation. This suggests a potential application in cardiovascular research.[6]

-

Kinase Inhibition: 2-Substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy.[7]

-

General Drug Scaffolds: The aniline moiety is a common feature in many drug-like compounds and can be modified to fine-tune pharmacological properties such as bioavailability and receptor selectivity.[8]

The following diagram illustrates a generalized workflow for screening a novel substituted aniline, like this compound, for potential biological activity.

Caption: A generalized workflow for the initial biological screening of a novel chemical entity.

Conclusion

This compound (CAS 24544-07-8) is a chemical intermediate with potential for use in various fields of chemical synthesis. While comprehensive experimental data for this specific compound is scarce, this guide provides the currently available information on its properties and a plausible synthetic route. The biological activities of structurally related compounds suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully characterize its physicochemical properties, toxicological profile, and potential pharmacological activities.

References

- 1. 3-Ethyl-4-methylaniline|C9H13N|Research Chemical [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aarti-industries.com [aarti-industries.com]

- 6. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

Physical and chemical properties of 2-Ethyl-4-MethylAniline

An in-depth technical guide on the physical and chemical properties of 2-Ethyl-4-Methylaniline, designed for researchers, scientists, and drug development professionals.

General Information

This compound, also known as 2-ethyl-p-toluidine, is a substituted aromatic amine. Its structure features an aniline (B41778) core with an ethyl group at position 2 and a methyl group at position 4. This substitution pattern influences its chemical reactivity and physical properties, making it a relevant intermediate in organic synthesis.

A summary of its key identifiers is presented in Table 1.

Table 1: Identifiers for this compound

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 24544-07-8 | [1][2][3][4] |

| Molecular Formula | C9H13N | [1][2][3][4] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C)N | [1][3] |

| InChI | InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3 | [1][4] |

| InChIKey | ALEKNMMRSUEYCJ-UHFFFAOYSA-N |[1][4] |

Physical and Chemical Properties

Computed chemical properties, which are valuable in predicting the behavior of the molecule in various systems, are summarized in Table 2.

Table 2: Computed Chemical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| XLogP3 | 2.1 | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | [1][2][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][2][3] |

| Rotatable Bond Count | 1 | [1][2][3] |

| Exact Mass | 135.104799419 Da | [1][2][3] |

| Topological Polar Surface Area | 26 Ų | [1][4] |

| Complexity | 101 |[1][3][4] |

Synthesis and Reactivity

Synthesis

The most common and efficient industrial method for preparing substituted anilines is through the reduction of the corresponding nitroaromatic compounds[6]. This can be achieved via various methods, including catalytic hydrogenation or chemical reduction[7][8][9]. For this compound, a high-yield synthesis involves the hydrogenation of 2-ethyl-4-methyl-1-nitrobenzene (B11924947) using a palladium on activated carbon (Pd/C) catalyst in an ethyl acetate (B1210297) solvent[3].

Chemical Reactivity

The chemical behavior of this compound is dictated by the electron-donating amino (-NH₂) group and the aromatic ring.

-

Electrophilic Aromatic Substitution : The -NH₂ group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself[10][11]. Due to the existing substituents at positions 2 and 4, incoming electrophiles will primarily substitute at position 6. Common reactions include halogenation, nitration, and sulfonation[11][12]. The high reactivity can sometimes lead to polysubstitution, which can be controlled by first acetylating the amino group to moderate its activating effect[12][13].

-

Diazotization : Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable diazonium salt[13]. These salts are versatile intermediates that can be used in coupling reactions to form azo dyes or in Sandmeyer reactions to introduce a variety of functional groups[12].

Spectroscopic Analysis

While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of characteristic signals.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The methyl group on the ring will appear as a singlet, and the -NH₂ protons will also likely be a broad singlet.

-

FT-IR : The infrared spectrum will feature characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (135.21). Common fragmentation patterns for substituted anilines involve the loss of alkyl groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the properties of liquid aniline compounds.

Determination of Boiling Point

This protocol describes a standard method for determining the boiling point of a liquid sample.

-

Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer placed such that its bulb is just below the side arm leading to the condenser, and a receiving flask.

-

Sample Preparation : Place a small volume (e.g., 10-20 mL) of the aniline sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating : Gently heat the flask using a heating mantle.

-

Measurement : As the liquid boils and the vapor rises, the temperature on the thermometer will stabilize. Record the steady temperature at which the liquid is actively distilling; this is the boiling point[14].

FT-IR Spectroscopy of Liquid Sample

This protocol outlines the analysis of a neat liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis[15][16].

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application : Place a single drop of the this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface[17].

-

Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹[15].

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample[15].

¹H NMR Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H NMR spectroscopy.

-

Sample Preparation : Accurately weigh approximately 5-20 mg of the this compound sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)[18]. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer : Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Standard acquisition involves a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to yield the spectrum[19][20].

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of aniline compounds by GC-MS[21][22][23].

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate)[21]. A typical concentration is in the range of 10-100 µg/mL.

-

GC Conditions :

-

Injector : Set the injector temperature (e.g., 250-280 °C) and mode (splitless is common for trace analysis)[23].

-

Column : Use a suitable capillary column, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., DB-5ms)[21].

-

Oven Program : Set a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, and then ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)[24].

-

-

MS Conditions :

-

Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the chromatogram (signal intensity vs. retention time) and the mass spectrum for each eluting peak.

Safety and Handling

Substituted anilines should be handled with care, assuming they are hazardous. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of exposure, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.

References

- 1. This compound | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of substituted anilines from nitro compounds by using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. modgraph.co.uk [modgraph.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2-Ethyl-4-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Ethyl-4-Methylaniline, a key chemical intermediate.

Molecular Structure and Properties

This compound, with the CAS number 24544-07-8, is an aromatic amine.[1] Its structure consists of a benzene (B151609) ring substituted with an ethyl group at position 2, a methyl group at position 4, and an amino group at position 1.

Molecular Formula: C₉H₁₃N[1][2]

SMILES: CCC1=C(C=CC(=C1)C)N[2]

IUPAC Name: this compound[2]

The molecular structure is depicted below:

Image Source: PubChem CID 18402705

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 135.21 g/mol | [2] |

| Exact Mass | 135.104799419 Da | [1] |

| XLogP3 | 2.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity (Topological) | 101 | [1] |

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (around 6.5-7.5 ppm), the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group (a singlet), and the amine protons (a broad singlet).

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including signals for the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.

-

IR Spectroscopy: The infrared spectrum would feature characteristic peaks for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[3] Other significant absorptions would include C-H stretches for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[3]

Experimental Protocols

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of the corresponding nitro compound, 2-ethyl-4-methylnitrobenzene.

This protocol is adapted from a general procedure for the reduction of nitroarenes using a palladium on carbon (Pd/C) catalyst.[4]

Objective: To synthesize this compound by the reduction of 2-ethyl-4-methylnitrobenzene.

Materials:

-

2-ethyl-4-methylnitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (B145695) or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite or a similar filter aid

-

Standard hydrogenation reaction vessel (e.g., a Parr shaker or a flask with a balloon)

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, add 2-ethyl-4-methylnitrobenzene.

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material. A typical concentration is in the range of 0.1-1.0 M.[4]

-

Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen blanket), carefully add the 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Inerting: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove any residual oxygen.[4]

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.[4]

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[4] Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (i.e., the starting material is fully consumed), carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-Ethyl-4-Methylaniline

SMILES Notation: CCC1=C(C=CC(=C1)C)N

This technical guide provides a comprehensive overview of 2-Ethyl-4-Methylaniline, a substituted aniline (B41778) of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a general synthesis protocol, and an analysis of its spectroscopic characteristics, potential biological activities, and safety considerations.

Physicochemical Properties

This compound is an aromatic amine with the molecular formula C9H13N.[1][2][3] Its structure features an aniline core substituted with an ethyl group at the 2-position and a methyl group at the 4-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C)N | [1][2] |

| CAS Number | 24544-07-8 | [1][2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 135.104799419 Da | [1][2] |

| Topological Polar Surface Area | 26.0 Ų | [1] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 101 | [2] |

Synthesis

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of the corresponding nitroaromatic precursor, 1-ethyl-2-methyl-4-nitrobenzene. This method is widely used in industrial settings for the production of various aniline derivatives.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 1-ethyl-2-methyl-4-nitrobenzene.

Materials:

-

1-ethyl-2-methyl-4-nitrobenzene

-

Palladium on activated carbon (10% Pd/C)

-

Ethyl acetate (B1210297) (or a similar suitable solvent)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 1-ethyl-2-methyl-4-nitrobenzene in ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on activated carbon to the solution.

-

Seal the vessel and purge the system with an inert gas to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure.

-

Maintain the reaction mixture at a temperature of 20-24°C with vigorous stirring.

-

Monitor the reaction progress by tracking hydrogen uptake or by using thin-layer chromatography (TLC).

-

Once the reaction is complete, vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary. A reported yield for this type of synthesis is approximately 88%.[2]

Synthesis Workflow Diagram

References

Synthesis pathways for 2-Ethyl-4-MethylAniline

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-Methylaniline

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of pharmaceuticals and specialized chemicals. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

This compound (CAS No. 24544-07-8) is a substituted aniline (B41778) derivative.[1] Its structural features make it a valuable building block in organic synthesis, particularly for creating more complex molecular architectures used in the pharmaceutical and agrochemical industries.[2] The strategic placement of the ethyl and methyl groups on the aniline ring influences the molecule's reactivity and the properties of its downstream products. This guide will explore the most viable and commonly referenced methods for its synthesis.

Core Synthesis Pathways

Two principal synthetic routes are prominent for the laboratory and potential industrial-scale production of this compound.

-

Route 1: Acylation-Reduction of p-Toluidine (B81030). This classic two-step approach involves the introduction of an acyl group onto the p-toluidine ring via a Friedel-Crafts reaction, followed by the reduction of the resulting ketone to an ethyl group. This method offers flexibility and relies on well-understood chemical transformations.[3][4]

-

Route 2: Catalytic Hydrogenation of 2-Ethyl-4-methylnitrobenzene. A more direct route, this pathway involves the reduction of a nitro-substituted precursor. Its efficiency is high, provided the starting nitro compound is readily accessible.[5][6]

The following sections provide detailed protocols and visualizations for these pathways.

Route 1: Synthesis via Acylation-Reduction of p-Toluidine

This pathway begins with the readily available starting material, p-toluidine. To ensure regioselectivity and prevent side reactions at the amine group during the Friedel-Crafts acylation, the amine is first protected, typically as an acetamide (B32628). The protected ring is then acylated, followed by deprotection and reduction.

Reaction Scheme

Experimental Protocols

Step 1: N-Acetylation of p-Toluidine This protocol is adapted from procedures for the N-acylation of anilines.[7]

-

Reagents:

-

p-Toluidine (10.7 g, 0.1 mol)

-

Acetic Anhydride (11.2 mL, 0.12 mol)

-

Sodium Acetate (B1210297) (9.8 g, 0.12 mol)

-

Water (250 mL)

-

Concentrated HCl (optional, for salt formation)

-

-

Procedure:

-

In a 500 mL flask, dissolve p-toluidine in 150 mL of water (and a minimal amount of concentrated HCl to facilitate dissolution if needed).

-

In a separate beaker, dissolve sodium acetate in 100 mL of water.

-

To the stirred p-toluidine solution, add the acetic anhydride in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously. A white precipitate of N-(4-methylphenyl)acetamide should form.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with copious cold water.

-

Dry the product, N-(4-methylphenyl)acetamide, in a vacuum oven. The expected yield is typically high, often exceeding 90%.

-

Step 2: Friedel-Crafts Acylation of N-(4-methylphenyl)acetamide This procedure is based on general Friedel-Crafts acylation conditions.[4][8]

-

Reagents:

-

N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol)

-

Acetyl Chloride (8.5 mL, 0.12 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (32.0 g, 0.24 mol)

-

Dichloromethane (DCM) (200 mL)

-

1M HCl (for workup)

-

-

Procedure:

-

In a three-neck flask fitted with a dropping funnel and condenser, suspend anhydrous AlCl₃ in 100 mL of DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add acetyl chloride to the AlCl₃ suspension with stirring.

-

In a separate flask, dissolve N-(4-methylphenyl)acetamide in 100 mL of DCM.

-

Add the acetamide solution dropwise to the cold AlCl₃/acetyl chloride mixture over 30-45 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude 4-Acetamido-3-ethylacetophenone.

-

Step 3: Clemmensen Reduction and Deprotection This step simultaneously reduces the ketone and hydrolyzes the acetamide protecting group under acidic conditions.[5]

-

Reagents:

-

Crude 4-Acetamido-3-ethylacetophenone (from Step 2)

-

Amalgamated Zinc (Zn(Hg)) (prepared from 40 g of zinc granules and 4 g of mercuric chloride)

-

Concentrated HCl (100 mL)

-

Toluene (50 mL)

-

-

Procedure:

-

Place the amalgamated zinc in a large round-bottom flask.

-

Add the crude product, 50 mL of water, and 50 mL of toluene.

-

With vigorous stirring, add 100 mL of concentrated HCl in portions.

-

Heat the mixture to reflux for 6-8 hours. Add more HCl as needed to maintain a strongly acidic environment.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully decant the liquid from the remaining zinc.

-

Neutralize the aqueous layer with a concentrated NaOH solution until strongly basic (pH > 12).

-

Extract the product into diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent to yield the crude this compound.

-

Purify the final product by vacuum distillation.

-

Route 2: Synthesis via Catalytic Hydrogenation

This pathway is highly efficient if the starting material, 2-Ethyl-4-methylnitrobenzene, is available. It involves the catalytic reduction of the nitro group to an amine.

Reaction Scheme

Experimental Protocol

This protocol is based on a referenced procedure for the reduction of the nitro precursor.[5]

-

Reagents:

-

2-Ethyl-4-methylnitrobenzene (16.5 g, 0.1 mol)

-

10% Palladium on activated carbon (Pd/C) (0.5 g)

-

Ethyl Acetate (200 mL)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve 2-Ethyl-4-methylnitrobenzene in 200 mL of ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge the system with an inert gas (nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 3-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature (20-25°C).

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify by vacuum distillation to obtain pure this compound. A yield of 88% has been reported for this step.[5]

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of the target compound in a research setting.

Quantitative Data Summary

The table below summarizes and compares the key quantitative aspects of the two primary synthesis pathways.

| Parameter | Route 1: Acylation-Reduction | Route 2: Catalytic Hydrogenation |

| Primary Starting Material | p-Toluidine[7] | 2-Ethyl-4-methylnitrobenzene[5] |

| Key Reagents/Catalysts | Acetic Anhydride, AlCl₃, Zn(Hg), HCl[5][7][8] | H₂, 10% Pd/C[5] |

| Number of Main Steps | 3 (Protection, Acylation, Reduction) | 1 |

| Reported/Typical Yield | Variable (60-80% overall typical) | High (up to 88% reported)[5] |

| Key Advantages | Readily available starting material; uses classic, well-understood reactions. | High atom economy; clean reaction; high yield; simple procedure. |

| Key Disadvantages | Multiple steps; use of stoichiometric and hazardous reagents (AlCl₃, HgCl₂). | Availability and cost of the nitro precursor can be a limiting factor. |

Mechanistic Insight: Friedel-Crafts Acylation

The key C-C bond-forming step in Route 1 is the Friedel-Crafts acylation. The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The Lewis acid (AlCl₃) activates the acetyl chloride, facilitating the formation of the resonance-stabilized acylium ion.[4] This electrophile is then attacked by the π-electrons of the protected aniline ring to form a carbocation intermediate known as an arenium ion or sigma complex. Deprotonation of this intermediate restores aromaticity and yields the final acylated product.[4]

References

- 1. This compound | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. CN103333072B - Preparation method of 2-ethylaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Key intermediates in 2-Ethyl-4-MethylAniline synthesis

An In-depth Technical Guide on the Key Intermediates in the Synthesis of 2-Ethyl-4-Methylaniline

Introduction

This compound is a significant chemical intermediate, playing a crucial role in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. A thorough understanding of its synthesis pathways and the key intermediates involved is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a detailed examination of the core synthesis routes, focusing on the critical intermediates, experimental protocols, and quantitative data to facilitate process optimization and development.

The primary industrial synthesis strategies for this compound revolve around two main approaches: the direct alkylation of p-toluidine (B81030) and the reduction of a nitrated precursor. Each pathway involves distinct key intermediates and reaction conditions that influence the overall yield and purity of the final product.

Synthesis Route 1: Alkylation of p-Toluidine

One of the most direct methods for synthesizing this compound is through the alkylation of p-toluidine. This process typically involves the reaction of p-toluidine with an ethylating agent, such as ethanol, in the presence of a catalyst at elevated temperatures and pressures.

Key Intermediate: Activated p-Toluidine Complex

In this synthesis pathway, the crucial intermediate is the activated complex formed between p-toluidine, the ethylating agent (ethanol), and the catalyst. While this complex is transient and not typically isolated, its formation is the rate-determining step of the reaction. The catalyst, often a Lewis acid like zinc chloride or a protic acid, facilitates the generation of an electrophilic ethyl source from ethanol, which then undergoes an electrophilic aromatic substitution reaction with the p-toluidine ring.

The reaction is directed to the ortho position relative to the amino group due to the activating and ortho-, para-directing nature of the amine and the blocking of the para position by the methyl group.

Experimental Protocol: Alkylation of p-Toluidine with Ethanol

The following protocol is a representative example of the alkylation of an aniline (B41778) derivative and can be adapted for the synthesis of this compound.

Materials:

-

p-Toluidine

-

Ethanol

-

Zinc(II) chloride (catalyst)

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave reactor with p-toluidine, ethanol, and a catalytic amount of zinc(II) chloride.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Pressurize the reactor to the desired pressure (e.g., 22800 - 30400 Torr).[1]

-

Heat the reactor to the target temperature (e.g., 280 °C) and maintain for the specified reaction time.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

The crude product is then purified by distillation to isolate this compound.

Quantitative Data for Alkylation of p-Toluidine

| Parameter | Value | Reference |

| Starting Material | p-Toluidine | [1] |

| Ethylating Agent | Ethanol | [1] |

| Catalyst | Zinc(II) chloride | [1] |

| Temperature | 280 °C | [1] |

| Pressure | 22800 - 30400 Torr | [1] |

Synthesis Route 2: Reduction of 2-Ethyl-4-methylnitrobenzene

Another major industrial route to this compound involves the reduction of a nitroaromatic precursor. This two-step process begins with the synthesis of the key intermediate, 2-Ethyl-4-methylnitrobenzene, followed by its reduction to the desired aniline.

Key Intermediate: 2-Ethyl-4-methylnitrobenzene

2-Ethyl-4-methylnitrobenzene is the pivotal intermediate in this pathway. Its synthesis is typically achieved through the nitration of 3-ethyltoluene (B166259). The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Experimental Protocols

The nitration of an aromatic compound like ethylbenzene (B125841) is a well-established electrophilic aromatic substitution reaction.[2]

Materials:

-

3-Ethyltoluene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath, maintaining the temperature below 10°C.[2]

-

Slowly add 3-ethyltoluene dropwise to the stirred nitrating mixture, ensuring the reaction temperature is maintained between 0°C and 10°C.[2]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration to ensure the reaction goes to completion.[2]

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer.

-

Wash the organic layer with water and a dilute sodium bicarbonate solution to remove residual acid.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of isomers, is then purified by fractional distillation to isolate 2-Ethyl-4-methylnitrobenzene.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin or iron in acidic media.[3]

Materials:

-

2-Ethyl-4-methylnitrobenzene

-

Palladium on activated carbon (10% Pd/C)

-

Ethyl acetate (B1210297) (solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation reactor, dissolve 2-Ethyl-4-methylnitrobenzene in ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reactor and purge with an inert gas before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen and maintain the reaction at a controlled temperature (e.g., 20 - 24 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Quantitative Data for Reduction of 2-Ethyl-4-methylnitrobenzene

| Parameter | Value | Reference |

| Starting Material | 2-Ethyl-4-methylnitrobenzene | [1] |

| Catalyst | 10% Palladium on activated carbon | [1] |

| Solvent | Ethyl acetate | [1] |

| Reactant | Hydrogen | [1] |

| Temperature | 20 - 24 °C | [1] |

| Atmosphere | Inert | [1] |

| Reference Yield | 88.0% | [1] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Caption: Alkylation of p-Toluidine to this compound.

Caption: Synthesis via Reduction of 2-Ethyl-4-methylnitrobenzene.

Conclusion

The synthesis of this compound is primarily achieved through two robust and industrially viable routes: the direct alkylation of p-toluidine and the reduction of 2-Ethyl-4-methylnitrobenzene. The choice of synthesis pathway depends on factors such as raw material availability, cost, and desired product purity. A comprehensive understanding of the key intermediates, reaction kinetics, and process parameters is essential for optimizing these syntheses for large-scale production. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working on the development and manufacturing of this compound and its derivatives.

References

Commercial Availability of 2-Ethyl-4-Methylaniline for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylaniline is a substituted aniline (B41778) derivative that serves as a key building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its commercial availability is crucial for researchers engaged in drug discovery and the development of novel compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, synthesis, analytical methods, and its applications in research, with a focus on its role in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 24544-07-8) is readily available from a range of chemical suppliers that cater to the research and development sector. The product has achieved commercial mass production, ensuring a stable supply for laboratory and pilot-scale synthesis.[1] Purity levels of 99% or higher are commonly offered.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Number | Purity | Additional Information |

| LookChem | 24544-07-8 | ≥99% | Offers market data and a compilation of related literature. |

| BOC Sciences | 24544-07-8 | Inquire | Provides basic physicochemical data. |

| BLD Pharm | 24544-07-8 | Inquire | Offers access to NMR, HPLC, and LC-MS data upon request. |

Pricing and packaging options can be obtained by inquiring directly with the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research, including reaction setup, purification, and analytical characterization.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| CAS Number | 24544-07-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Methyl-2-ethylaniline | [2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| LogP | 2.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Experimental Protocols

While several synthetic routes to substituted anilines exist, a common approach involves the reduction of the corresponding nitrobenzene (B124822) derivative. The following is a representative experimental protocol for the synthesis of a structurally related aniline, which can be adapted for the preparation of this compound.

Synthesis of a Substituted Aniline via Nitro Group Reduction

This protocol describes the reduction of a substituted nitroaromatic compound to the corresponding aniline using iron powder in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting nitroaromatic compound (1.0 equivalent) and iron powder (3.0-4.0 equivalents) in a mixture of ethanol (B145695) and water.

-

Initiation: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or acetic acid, to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the filter cake with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a sodium hydroxide (B78521) or sodium carbonate solution to a pH of 8-9.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative. Further purification can be achieved by column chromatography or distillation.

A reported synthesis of this compound via the hydrogenation of the corresponding nitro compound over a palladium on activated carbon catalyst in ethyl acetate (B1210297) at 20-24°C under an inert atmosphere has an estimated yield of 88.0%.[1]

Analytical Methods for Quality Control

The purity and identity of this compound are critical for its application in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the analysis of this compound.

Table 3: Representative HPLC Method Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (isocratic or gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Table 4: Representative GC-MS Method Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | DB-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 60°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Scan Range | 40-450 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (methyl) | ~2.2 | ~20 |

| -CH₂- (ethyl) | ~2.5 (q) | ~23 |

| -CH₃ (ethyl) | ~1.2 (t) | ~14 |

| Aromatic CH | 6.5 - 7.0 | 115 - 130 |

| Aromatic C-NH₂ | ~145 | |

| Aromatic C-CH₂CH₃ | ~135 | |

| Aromatic C-CH₃ | ~128 | |

| Aromatic C-H | 115 - 130 | |

| -NH₂ | ~3.5 (s, broad) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Research and Drug Development

Substituted anilines, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] Their primary role is as a versatile scaffold that can be readily modified to optimize the pharmacological properties of a lead compound.

Role as a Key Building Block

The amino group of this compound provides a reactive handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

-

N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

-

Heterocycle formation: Participation in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

Application in Kinase Inhibitor Synthesis

A significant application of substituted anilines is in the development of kinase inhibitors for the treatment of cancer. The aniline moiety often serves as a "hinge-binding" element that interacts with the ATP-binding site of kinases.

While a specific drug synthesized from this compound targeting a particular signaling pathway was not identified in the provided search results, the general principle can be illustrated. For instance, many kinase inhibitors targeting receptor tyrosine kinases (RTKs) like Mer and c-Met utilize an aniline scaffold.[5] Dysregulation of these signaling pathways is implicated in various cancers.

Simplified Kinase Signaling Pathway

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: General Synthetic Workflow for Aniline-based Kinase Inhibitors.

Safety and Handling

Substituted anilines should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and valuable building block for researchers in organic synthesis and drug discovery. Its versatile reactivity allows for the construction of a wide range of complex molecules, including potent kinase inhibitors. This guide provides a foundational understanding of its properties, availability, and potential applications, serving as a valuable resource for scientists and professionals in the field. Further investigation into specific reaction conditions and biological targets will undoubtedly expand the utility of this important chemical intermediate.

References

An In-Depth Technical Guide to the Safety Data of 2-Ethyl-4-MethylAniline

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A compilation of the fundamental physical and chemical properties of 2-Ethyl-4-MethylAniline is presented below. This information is critical for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 135.21 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[4] |

| CAS Number | 24544-07-8 | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Appearance | Data Not Available | |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Flash Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility in Water | Data Not Available | |

| LogP | 2.72080 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification

As of the latest available information, a consensus GHS classification for this compound has not been established. Many supplier safety data sheets explicitly state that this data is not available[2][5]. In the absence of specific data, it is prudent to handle this compound with the same precautions as other anilines, which are generally toxic and may cause skin and eye irritation, sensitization, and have long-term health effects.

For the broader category of "Ethylaniline," the New Jersey Department of Health Hazardous Substance Fact Sheet indicates potential for skin and eye irritation, and at high levels, it can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia[6]. Symptoms of methemoglobinemia include headache, fatigue, dizziness, and cyanosis (a blue color to the skin and lips)[6]. Repeated exposure may affect the liver and nervous system[6]. However, it must be emphasized that this information is not specific to the 2-Ethyl-4-Methyl isomer and should be used for general guidance only.

Toxicological and Ecotoxicological Data

Detailed and quantitative toxicological and ecotoxicological data for this compound are not available in the public domain. There are no readily accessible studies on acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound. Similarly, data on its effects on aquatic life and its environmental fate are also lacking.

Fire and Explosion Hazard Data

Specific fire and explosion data, such as flash point, auto-ignition temperature, and flammability limits, for this compound are not available. As a general precaution for aniline (B41778) derivatives, appropriate fire extinguishers for combustible organic materials should be readily available, and the compound should be kept away from open flames and sources of ignition.

Exposure Controls and Personal Protection

Occupational exposure limits for this compound have not been established[6]. In the absence of such data, stringent exposure controls should be implemented.

| Exposure Control | Recommended Protocol |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield should be worn.- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are recommended.- Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. |

| Hygiene Measures | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data of this compound are not available, as the corresponding studies have not been published or are not publicly accessible. Standard OECD or EPA guidelines for chemical safety testing would be the presumed methodologies for any future studies.

Logical Workflow for Hazard Assessment

Given the lack of specific data for this compound, the following diagram illustrates a general workflow for a preliminary hazard assessment based on available information and precautionary principles.

Conclusion

The safety profile of this compound is largely incomplete in the public domain. While some basic physical and chemical properties are known, critical data on its toxicity, ecological impact, and fire hazards are lacking. Therefore, it is imperative for researchers, scientists, and drug development professionals to handle this compound with the utmost care, implementing stringent safety protocols based on the precautionary principle. Further research is necessary to fully characterize the safety profile of this compound.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, organic compounds featuring an amino group attached to a benzene (B151609) ring with additional functional groups, are a cornerstone of modern chemical and pharmaceutical research. Their inherent synthetic tractability and the diverse physicochemical properties endowed by various substituents make them privileged structures in the development of novel therapeutics, advanced materials, and crucial chemical intermediates. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, with a focus on their roles in medicinal chemistry and materials science. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their scientific endeavors.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The aniline (B41778) moiety is a frequent feature in a vast array of biologically active molecules, serving as a critical pharmacophore for interacting with various biological targets. The ability to strategically modify the substitution pattern on the aniline ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Oncology: Targeting Kinase-Driven Malignancies

Substituted anilines are particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] These compounds often act as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key hydrogen bonds and other interactions within the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2]

Table 1: Inhibitory Activity of Substituted Aniline Derivatives Against Various Kinases

| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |

| 14a | 2-Substituted Aniline Pyrimidine | Mer | 8.1 | [3] |

| 14b | 2-Substituted Aniline Pyrimidine | Mer | 9.6 | [3] |

| 18c | 2-Substituted Aniline Pyrimidine | Mer | 18.5 | [3] |

| 18c | 2-Substituted Aniline Pyrimidine | c-Met | 33.6 | [3] |

| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (cell line) | 110 | [4] |

| 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (cell line) | 180 | [4] |

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

A prominent signaling pathway targeted by aniline-based inhibitors is the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of RTKs like EGFR, VEGFR, and c-Met is a hallmark of many cancers.

Antimicrobial Agents: The Legacy of Sulfonamides and Beyond

The history of substituted anilines in medicine is deeply rooted in the development of sulfonamides, the first class of synthetic antimicrobial agents.[1] These compounds are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This selective toxicity arises because humans obtain folic acid from their diet, while bacteria must synthesize it.[1]

Table 2: Antimicrobial Activity of Representative Substituted Aniline Derivatives

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| ACNBF | Vibrio parahaemolyticus | 100 | [5] |

| ITFMA | Vibrio parahaemolyticus | 50 | [5] |

| 5p | Staphylococcus aureus | 4 | [6] |

| 5p | Bacillus subtilis | 8 | [6] |

| 2d | Escherichia coli | 8 | [7] |

| 3c | Escherichia coli | 8 | [7] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.

Materials Science: Building Blocks for Functional Materials

The versatile chemistry of substituted anilines also extends to the realm of materials science, where they serve as precursors for conducting polymers and as key components in photophysically active molecules.

Conducting Polymers

Polyaniline and its substituted derivatives are a prominent class of conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity.[8] The properties of these polymers can be significantly altered by introducing substituents onto the aniline ring, which can affect the polymer's solubility, morphology, and electronic properties.[9][10] For instance, electron-donating groups can increase the electron density of the polymer backbone, potentially enhancing its conductivity.[11]

Photophysical Properties and Organic Electronics

Substituted anilines are also investigated for their unique photophysical properties, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of electron-donating or -accepting groups can modulate the energy levels of the molecule, influencing its absorption and emission spectra.[12][13] This tunability allows for the rational design of molecules with specific optical and electronic characteristics for use in advanced materials.

Experimental Protocols

Synthesis of Substituted Anilines

Two of the most common methods for the synthesis of substituted anilines are the reduction of nitroarenes and the Buchwald-Hartwig amination.

This classical method is robust and high-yielding for the preparation of anilines from readily available nitroaromatic compounds.[14]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted nitrobenzene (B124822) (1.0 eq) and granulated tin (2.5-3.0 eq).

-

Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.[14]

-

After the initial vigorous reaction subsides, heat the mixture on a water bath for 1-2 hours, or until the disappearance of the nitroarene is confirmed by TLC.[14]

-

Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (B78521) until the initially formed tin hydroxides redissolve and the solution is strongly alkaline.

-

The substituted aniline can then be isolated by steam distillation or solvent extraction.

-

Purify the crude product by distillation or recrystallization.

This palladium-catalyzed cross-coupling reaction is a powerful modern method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates.[15][16]

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 eq).[14]

-

Add the aryl halide (1.0 eq) and the amine (1.0-1.2 eq).

-

Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Assays

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Procedure:

-

Serially dilute the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the diluted compound solutions.

-

Add the purified recombinant kinase enzyme to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent (e.g., a luminescence-based assay).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17][18]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted aniline derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Procedure:

-

Prepare a series of twofold dilutions of the substituted aniline compounds in a liquid growth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 16-20 hours).

-

After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Substituted anilines represent a remarkably versatile and enduring class of compounds in scientific research. Their continued prominence in medicinal chemistry, particularly in the development of targeted cancer therapies and novel antimicrobial agents, underscores their value as a privileged scaffold. Furthermore, their expanding role in materials science as precursors to functional polymers and optoelectronic materials highlights their adaptability to a wide range of applications. The synthetic methodologies and experimental protocols detailed in this guide provide a foundation for researchers to explore the vast potential of substituted anilines in their respective fields, paving the way for future discoveries and innovations.

References

- 1. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. media.neliti.com [media.neliti.com]

- 12. Substituent effects on the photophysical properties of tris(salicylideneanilines) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Biological Activities of Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of therapeutic agents. The inherent chemical tractability of the aniline ring allows for diverse structural modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological properties of aniline derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. This document is intended to be a resource for researchers and professionals in drug discovery and development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Aniline derivatives have emerged as a prominent class of compounds in oncology, with many exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Cytotoxicity of Aniline Derivatives

The anticancer efficacy of aniline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative aniline derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole Aniline Derivatives | L1 | Liver Cancer | Selective inhibitory activity | [1] |

| Benzothiazole Aniline Derivatives | L1Pt | Liver Cancer | Selective inhibitory activity | [1] |